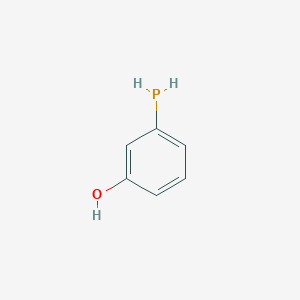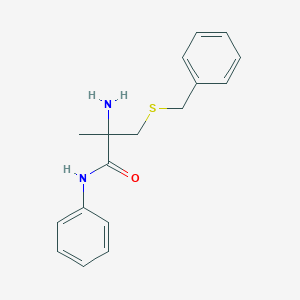
2,5,6-Trimethylhept-5-en-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Trimethylhept-5-en-3-yn-2-ol is an organic compound with the molecular formula C10H18O It is characterized by the presence of multiple functional groups, including an alcohol group, an alkyne, and an alkene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethylhept-5-en-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5,6-trimethylhept-5-en-3-yne and a suitable alcohol precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing methods to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,5,6-Trimethylhept-5-en-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,5,6-Trimethylhept-5-en-3-yn-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5,6-Trimethylhept-5-en-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
2,5,5-Trimethylhept-3-yne: Similar in structure but lacks the alcohol group.
2,5,5-Trimethylhept-3-ene: Similar in structure but lacks the alkyne group.
Uniqueness: 2,5,6-Trimethylhept-5-en-3-yn-2-ol is unique due to the presence of multiple functional groups, which confer distinct chemical reactivity and potential applications. Its combination of an alcohol, alkyne, and alkene group makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Número CAS |
62839-58-1 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2,5,6-trimethylhept-5-en-3-yn-2-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)9(3)6-7-10(4,5)11/h11H,1-5H3 |
Clave InChI |
SXEHGPAKKSQIJO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C#CC(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)
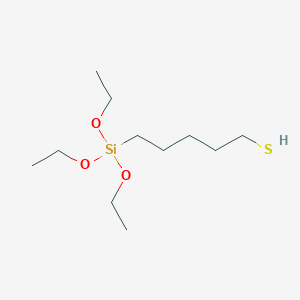
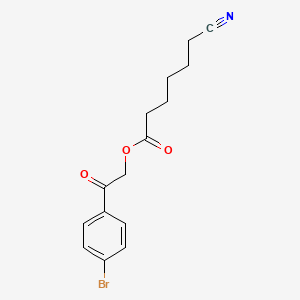

![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)

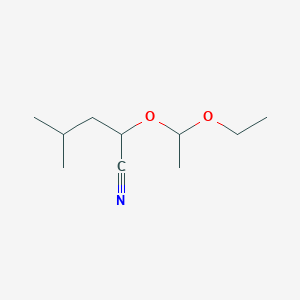
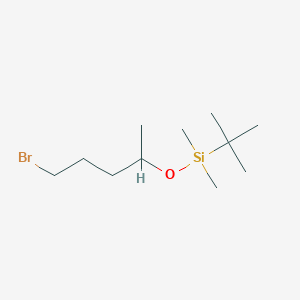
![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
![1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene](/img/structure/B14511659.png)

